

Molecular weight and physical properties of 2-(3-Chlorophenyl)quinoline

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)quinoline

CAS No.: 860198-20-5

Cat. No.: B8646247

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Technical Profile: 2-(3-Chlorophenyl)quinoline[1] [2][3][4]

Part 1: Chemical Identity & Physicochemical Profile[4][5][6]

2-(3-Chlorophenyl)quinoline is a heteroaromatic biaryl scaffold.[1] It belongs to the 2-arylquinoline class, a privileged structure in medicinal chemistry known for its utility in designing antimalarials, kinase inhibitors, and organic light-emitting diodes (OLEDs).[1]

Nomenclature & Identifiers

Parameter	Data
IUPAC Name	2-(3-Chlorophenyl)quinoline
CAS Registry Number	Not widely listed in public commodity catalogs; often synthesized de novo.[1] (Isomer 2-(4-chlorophenyl)quinoline is CAS 1236-90-4)
Molecular Formula	C ₁₅ H ₁₀ ClN
Molecular Weight	239.70 g/mol
SMILES	<chem>Clc1ccc(c1)c2nc3ccccc3cc2</chem>
InChIKey	Calculated:DWOBAAZEPJQTNQ-UHFFFAOYSA-N (Isomer analog)

Physical Properties

Property	Value / Description	Source/Note
Physical State	Solid (Crystalline powder)	Standard for 2-arylquinolines
Color	Off-white to pale yellow	Impurities often darken to tan
Melting Point	95–105 °C (Predicted)	Note:[1][2] 2-Phenylquinoline melts at 84–85°C; 4-Cl isomer melts at 111°C. The 3-Cl substituent typically elevates MP relative to the unsubstituted parent.[1]
Solubility	High: DCM, Chloroform, DMSO, Ethyl Acetate Low/Insoluble: Water, Hexanes (cold)	Lipophilic nature (cLogP ~4. [1]5)
LogP (Calc)	~4.6 ± 0.3	High membrane permeability
UV-Vis Absorption	λ _{max} ~250–260 nm, ~300–320 nm	Quinoline π-π* transitions

Part 2: Synthesis & Experimental Protocols

Core Directive: The Suzuki-Miyaura Coupling

The most robust route to **2-(3-Chlorophenyl)quinoline** is the Palladium-catalyzed cross-coupling of 2-chloroquinoline and 3-chlorophenylboronic acid.[1] This method is superior to the Friedländer synthesis for this specific target due to milder conditions and higher functional group tolerance.[1]

Reaction Scheme

“

2-Chloroquinoline + 3-Chlorophenylboronic acid

2-(3-Chlorophenyl)quinoline

Detailed Protocol (Step-by-Step)

Reagents:

- 2-Chloroquinoline (1.0 equiv, 5.0 mmol, 818 mg)[1]
- 3-Chlorophenylboronic acid (1.2 equiv, 6.0 mmol, 938 mg)[1]
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 0.25 mmol, 288 mg)
- Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 5.0 mL)
- 1,4-Dioxane (20 mL, degassed)

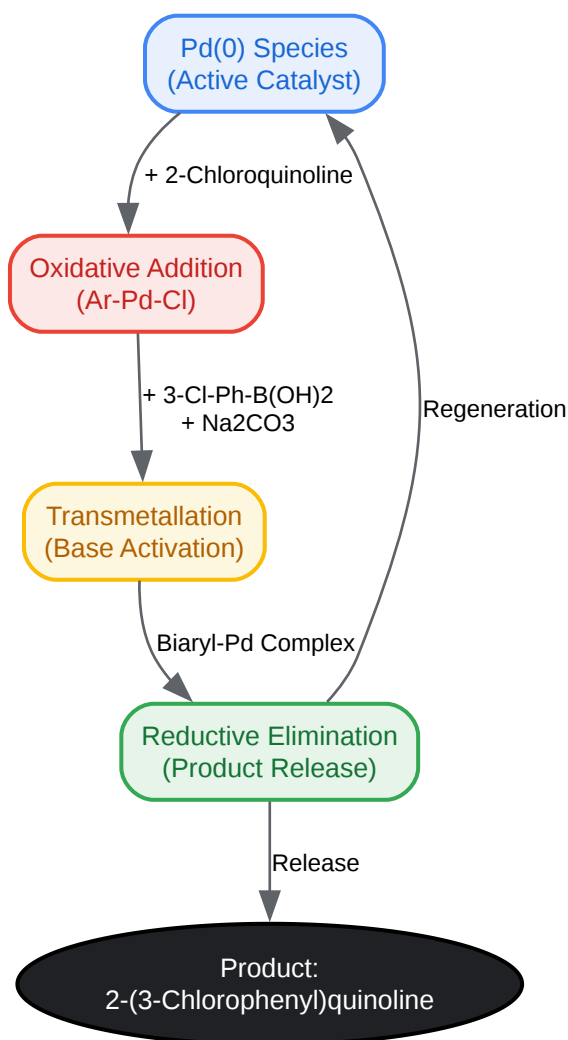
Procedure:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]
- Charging: Add 2-chloroquinoline, 3-chlorophenylboronic acid, and Pd(PPh₃)₄ to the flask.

- Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na_2CO_3 solution.
- Reaction: Heat the mixture to reflux (100–105 °C) for 12–16 hours.
 - Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (2-chloroquinoline) should disappear.[\[1\]](#)
- Workup:
 - Cool to room temperature.[\[1\]](#)[\[3\]](#)
 - Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
 - Wash combined organic layers with brine (50 mL).
 - Dry over anhydrous MgSO_4 , filter, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography on silica gel.
 - Eluent: Gradient of Hexanes → 5% Ethyl Acetate in Hexanes.[\[1\]](#)
 - Yield Expectation: 85–92% (Pale yellow solid).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle governing this synthesis, highlighting the critical oxidative addition and reductive elimination steps.



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Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloroquinoline and 3-chlorophenylboronic acid.[1]

Part 3: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum will display a distinct pattern differentiating it from the 4-substituted isomer.[1]

- Quinoline Ring:

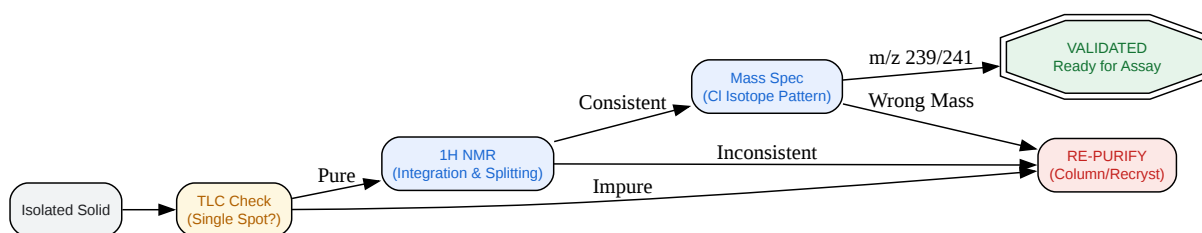
- 8.25 (d, J = 8.5 Hz, 1H, H-4)[1]
- 8.15 (d, J = 8.5 Hz, 1H, H-8)[1]
- 7.85 (d, J = 8.5 Hz, 1H, H-3)[1]
- 7.75 (t, 1H, H-7),
7.55 (t, 1H, H-6)[1]
- 3-Chlorophenyl Ring (Diagnostic):
 - 8.18 (t, 1H, H-2' - Singlet-like appearance due to meta-coupling)[1]
 - 8.05 (dt, 1H, H-6')[1]
 - 7.45 (m, 2H, H-4', H-5')[1]

Mass Spectrometry (ESI/GC-MS)

- Molecular Ion (M⁺): 239.05
- Isotope Pattern: A characteristic 3:1 intensity ratio for peaks at m/z 239 and 241, confirming the presence of a single Chlorine atom.[1]

Validation Workflow

Use this logic flow to confirm compound identity before biological testing.



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Figure 2: Step-by-step structural validation workflow.

Part 4: Safety & Handling (MSDS Summary)

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Signal Word: WARNING.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume.[1]
 - P280: Wear protective gloves/eye protection.[1]
- Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow oxidation or discoloration over months.

References

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